Cas no 2004443-87-0 (1-methyl-3-(2-methylheptan-4-yl)-1H-pyrazol-5-amine)

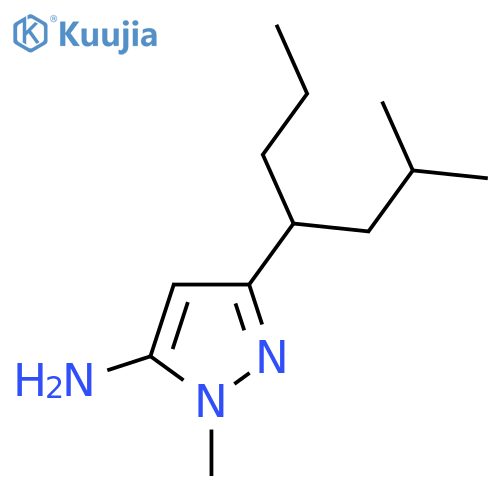

2004443-87-0 structure

商品名:1-methyl-3-(2-methylheptan-4-yl)-1H-pyrazol-5-amine

1-methyl-3-(2-methylheptan-4-yl)-1H-pyrazol-5-amine 化学的及び物理的性質

名前と識別子

-

- 1-methyl-3-(2-methylheptan-4-yl)-1H-pyrazol-5-amine

- 2004443-87-0

- EN300-1150069

-

- インチ: 1S/C12H23N3/c1-5-6-10(7-9(2)3)11-8-12(13)15(4)14-11/h8-10H,5-7,13H2,1-4H3

- InChIKey: FCMGYDYRJKYIHS-UHFFFAOYSA-N

- ほほえんだ: N1=C(C=C(N)N1C)C(CCC)CC(C)C

計算された属性

- せいみつぶんしりょう: 209.189197746g/mol

- どういたいしつりょう: 209.189197746g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 5

- 複雑さ: 182

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 43.8Ų

- 疎水性パラメータ計算基準値(XlogP): 3.1

1-methyl-3-(2-methylheptan-4-yl)-1H-pyrazol-5-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1150069-2.5g |

1-methyl-3-(2-methylheptan-4-yl)-1H-pyrazol-5-amine |

2004443-87-0 | 2.5g |

$2127.0 | 2023-05-27 | ||

| Enamine | EN300-1150069-0.1g |

1-methyl-3-(2-methylheptan-4-yl)-1H-pyrazol-5-amine |

2004443-87-0 | 0.1g |

$956.0 | 2023-05-27 | ||

| Enamine | EN300-1150069-5.0g |

1-methyl-3-(2-methylheptan-4-yl)-1H-pyrazol-5-amine |

2004443-87-0 | 5g |

$3147.0 | 2023-05-27 | ||

| Enamine | EN300-1150069-0.25g |

1-methyl-3-(2-methylheptan-4-yl)-1H-pyrazol-5-amine |

2004443-87-0 | 0.25g |

$999.0 | 2023-05-27 | ||

| Enamine | EN300-1150069-0.5g |

1-methyl-3-(2-methylheptan-4-yl)-1H-pyrazol-5-amine |

2004443-87-0 | 0.5g |

$1043.0 | 2023-05-27 | ||

| Enamine | EN300-1150069-0.05g |

1-methyl-3-(2-methylheptan-4-yl)-1H-pyrazol-5-amine |

2004443-87-0 | 0.05g |

$912.0 | 2023-05-27 | ||

| Enamine | EN300-1150069-10.0g |

1-methyl-3-(2-methylheptan-4-yl)-1H-pyrazol-5-amine |

2004443-87-0 | 10g |

$4667.0 | 2023-05-27 | ||

| Enamine | EN300-1150069-1.0g |

1-methyl-3-(2-methylheptan-4-yl)-1H-pyrazol-5-amine |

2004443-87-0 | 1g |

$1086.0 | 2023-05-27 |

1-methyl-3-(2-methylheptan-4-yl)-1H-pyrazol-5-amine 関連文献

-

Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653

-

Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

-

Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181

-

T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892

2004443-87-0 (1-methyl-3-(2-methylheptan-4-yl)-1H-pyrazol-5-amine) 関連製品

- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)

- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)

- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)

- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)

- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量